molecular formula C6H10N4O2 B1630733 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 6825-71-4

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No. B1630733
CAS RN: 6825-71-4
M. Wt: 170.17 g/mol
InChI Key: HRAWNPOJGRIJSB-UHFFFAOYSA-N
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Description

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate, also known as ethyl pyrazole-4-carboxylate (EPC), is an organic compound with a wide range of applications in scientific research. It is a diamine derivative of pyrazole, a five-membered heterocyclic ring composed of two nitrogen atoms and three carbon atoms. EPC has been used in a variety of research applications, including as a reagent for the synthesis of various compounds, as a biochemical and physiological probe, and as a tool for studying the mechanism of action of various compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their presence in many pharmacologically active molecules. The compound’s reactive amino groups facilitate cyclization reactions that lead to the formation of diverse heterocycles .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the development of new drugs. Its structure is a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancers. The pyrazole ring is a common motif in drugs that modulate enzyme activity or receptor interactions .

Material Science

Within material science, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate can be used to create novel polymers with unique properties. The amino groups can react with aldehydes or ketones to form Schiff bases, which are then polymerized to yield materials with potential applications in biotechnology and nanotechnology .

Agrochemical Development

The compound’s derivatives are explored for their agrochemical potential. Pyrazole derivatives are known to exhibit herbicidal, fungicidal, and insecticidal activities. Researchers are investigating the use of this compound to develop safer and more effective agrochemicals .

Dye and Pigment Production

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is also a valuable intermediate in the production of dyes and pigments. Its molecular structure allows for the attachment of various functional groups, enabling the creation of a wide range of colors and shades for industrial applications .

Analytical Chemistry

In analytical chemistry, derivatives of this compound are used as reagents for the detection and quantification of various chemical species. The compound’s ability to form complexes with metals makes it useful in colorimetric assays and sensor development .

Catalysis

The compound finds application in catalysis, where it is used to synthesize catalysts for a variety of chemical reactions. The pyrazole ring can coordinate with metals to form complexes that catalyze reactions such as hydrogenation, oxidation, and C-C bond formation .

Biochemistry Research

Finally, in biochemistry research, Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate is used to study enzyme mechanisms. It can act as an inhibitor or a substrate analog to probe the active sites of enzymes, providing insights into their function and aiding in the design of enzyme inhibitors .

Mechanism of Action

Target of Action

Similar compounds have been known to target camp-specific 3’,5’-cyclic phosphodiesterase 4d . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger.

Mode of Action

It’s suggested that similar compounds hydrolyze the second messenger camp , which is a key regulator of many important physiological processes. This could imply that Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate might interact with its targets to modulate the levels of cAMP, thereby influencing the downstream signaling pathways.

properties

IUPAC Name

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-2-12-6(11)3-4(7)9-10-5(3)8/h2H2,1H3,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAWNPOJGRIJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399608
Record name Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate

CAS RN

6825-71-4
Record name Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (2.19 mL, 70 mmol) was added to (Z)-ethyl 3-amino-4,4,4-trichloro-2-cyanobut-2-enoate (15.0 g, 58 mmol) in DMF (50 mL). The reaction mixture was heated to 100° C. for 1 hr, then cooled to room temperature. The DMF was removed in vacuo, then the residue was slurried in a 95:5 mixture of DCM:2M methanolic ammonia solution. The resulting precipitate was filtered off, washed with a 95:5 mixture of DCM:MeOH, and dried under vacuum to afford 5.72 g (58%) of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate as a white solid. 1H NMR (400 MHz, DMSO) δ 10.53 (s, 1H), 5.28 (br, 4H), 4.14 (q, J=7.1, 2H), 1.33-1.15 (t, J=7.1, 3H).
Quantity
2.19 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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